molecular formula C20H26O2 B1679910 Norethindrone CAS No. 68-22-4

Norethindrone

Cat. No. B1679910
CAS RN: 68-22-4
M. Wt: 298.4 g/mol
InChI Key: VIKNJXKGJWUCNN-XGXHKTLJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norethindrone, also known as norethisterone, is a synthetic progestational hormone used for contraception, prevention of endometrial hyperplasia in hormone replacement therapy, and in the treatment of other hormone-mediated illnesses such as endometriosis . It is used to prevent pregnancy by stopping a woman’s egg from fully developing each month .


Synthesis Analysis

Norethindrone was synthesized by chemists Luis Miramontes, Carl Dijerassi, and George Rosenkranz at Syntex in Mexico City in 1951 . The synthesis of norethindrone involves the conversion of estrone to norethindrone .


Molecular Structure Analysis

The molecular formula of Norethindrone is C20H26O2 . It belongs to the 19-nortestosterone-derived class of progestins .


Chemical Reactions Analysis

Norethindrone acts similarly to endogenous progesterone but with a much higher potency. It acts at the pelvic level to alter cervical and endometrial function, as well as via the inhibition of pituitary hormones that play a role in follicular maturation and ovulation .


Physical And Chemical Properties Analysis

Norethindrone has a molecular weight of 298.42 . It is a solid substance and is soluble in DMSO .

Scientific Research Applications

Treatment of Symptomatic Endometriosis

Norethindrone acetate (NA) has been evaluated for its efficacy in treating symptomatic endometriosis. Studies have demonstrated significant pain relief in patients with dysmenorrhea and noncyclic pelvic pain associated with endometriosis. The research indicates that NA can be a cost-effective alternative with relatively mild side effects for managing this condition (Muneyyirci-Delale & Karacan, 1998).

Fertility Control

Norethindrone has been used in fertility control, showing effectiveness when taken as prescribed. A comparative study across centers in Mexico City, San Antonio, Texas, and Columbus, Ohio, using different progestational agents, highlighted the effectiveness of Norethindrone in achieving fertility control with minimal side effects (Rice-wray, Goldzieher, & Aranda-rosell, 1963).

Pharmacokinetics in Different Populations

Research on the pharmacokinetics of Norethindrone in Indian women has shown that peak levels occur within 1-2 hours post-administration, with a biexponential decline observed. The study also found a correlation between nutritional status and the metabolic handling of Norethindrone, suggesting the influence of nutritional status on its pharmacokinetics (Prasad, Rao, Sivakumar, & Prema, 1979).

Effects on Menstrual Cycles and Ovarian Function

The impact of Norethindrone on the hypothalamic-pituitary-ovarian axis in women with normal menstrual cycles has been studied, indicating that treatment with Norethindrone affects serum estrogen and progesterone levels, LH pulse frequency, and amplitude, suggesting its influence on ovarian function and menstrual cycle regulation (Poindexter, Dildy, Brody, Snabes, & Brody, 1993).

Postmenopausal Treatment Applications

Research has explored the effects of Norethindrone on postmenopausal women, particularly focusing on hyperparathyroidism. A study found that Norethindrone treatment in postmenopausal women with mild primary hyperparathyroidism led to a significant fall in plasma calcium levels and an increase in forearm mineral density, highlighting its potential application in treating this condition (Horowitz, Wishart, Need, Morris, Philcox, & Nordin, 1987).

Safety And Hazards

Norethindrone is toxic if swallowed, in contact with skin, and if inhaled. It may cause serious eye irritation. It is suspected of causing cancer and may damage fertility or the unborn child. It causes damage to organs through prolonged or repeated exposure .

Future Directions

Norethindrone has been used in the management of adenomyosis and in the preparation of an oral Sustained Release/Controlled Release (SR/CR) Liquid Medicated Formulation (LMF) to enhance bioavailability and improve patient compliance . Further investigation may lead to changes in prescription practices or health-related advice for women .

properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22H,4-11H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKNJXKGJWUCNN-XGXHKTLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023380
Record name Norethindrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, White crystalline powder.
Record name Norethindrone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014855
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name NORETHINDRONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/877
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Solubility

PRACTICALLY INSOL IN WATER; SOL IN CHLOROFORM, ETHER, DIOXANE; SOL @ 25 °C: 1 IN 12.5 PARTS 95% ETHANOL, 1 IN 4 PARTS ACETONE /ACETATE/, Solubility in double-distilled water, 0.98 mg/L /Norethindrone acetate/, SLIGHTLY SOL IN VEGETABLE OIL; SOL @ 25 °C: 1 IN 150 PARTS 95% ETHANOL, 1 IN 5 PARTS PYRIDINE, 1 IN 80 PARTS ACETONE, 1 IN 30 PARTS CHLOROFORM, Sparingly soluble in alcohol; soluble in chloroform and dioxane; slightly soluble in ether., In double-distilled water, 1.44 mg/L, In water, 7.04 mg/L water at 25 °C, 6.68e-03 g/L
Record name NORETHINDRONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3370
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Norethindrone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014855
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

3.14x10-7 mmHg
Record name NORETHINDRONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/877
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Mechanism of Action

On a molecular level, progestins like norethisterone exert their effects on target cells via binding to progesterone receptors that result in downstream changes to target genes. Target cells are found in the reproductive tract, breast, pituitary, hypothalamus, skeletal tissue, and central nervous system. Contraceptive efficacy is derived mainly from changes to the cervical mucus, wherein norethisterone increases the cell content and viscosity of the mucous to impede sperm transport and migration. Norethisterone also induces a variety of changes to the endometrium - including atrophy, irregular secretion, and suppressed proliferation - that make it inhospitable for implantation. Working via a negative feedback loop, norethisterone also acts on both the hypothalamus and anterior pituitary to suppress the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary. Suppression of these hormones prevents follicular development, ovulation, and corpus luteum development. When used as a component of hormone replacement therapy in menopausal women, norethisterone’s value is mainly in suppressing the growth of the endometrium. As estrogen stimulates endometrial growth, the unopposed use of estrogen in postmenopausal women with an intact uterus can lead to endometrial hyperplasia which can increase the risk of endometrial cancer. The addition of a progestin to a hormone replacement therapy in this population protects against this endometrial hyperplasia and, therefore, lowers the risk associated with the use of hormone replacement therapies. Norethisterone, along with other progestins and endogenous progesterone, has a low affinity for other steroid receptors, such as the androgen receptor and glucocorticoid receptor. While affinity and agonistic activity at these receptors is minimal, it is thought that androgen receptor agonism is responsible for some of the adverse effects observed with progestin use (e.g. acne, serum lipid changes)., Norethindrone shares the actions of progestins. Although the exact mechanism of action of progestin-only oral contraceptives is not known, norethindrone, when administered in usual contraceptive doses, appears to act principally by altering cervical mucus so that sperm migration into the uterus is inhibited. Progestational changes in the endometrium also occur which may inhibit implantation of the fertilized ovum in the uterus. In addition, continuous administration of low doses of norethindrone alters the rate of ovum transport by changing motility and secretion in fallopian tubes. Norethindrone prevents pregnancy even in the presence of ovulation. Norethindrone suppresses ovulation and causes ovarian and endometrial atrophy at high doses; the drug does not consistently suppress ovulation when administered in a continuous low-dose regimen. In low doses, norethindrone causes variable suppression of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). Norethindrone has mild androgenic activity. At low doses, norethindrone also has some estrogenic activity., Norethindrone shares the pharmacologic actions of the progestins. In women with adequate endogenous estrogen, norethindrone transforms a proliferative endometrium into a secretory one. Norethindrone has been shown to have some estrogenic, androgenic, and anabolic activity. The drug inhibits the secretion of pituitary gonadotropins at usual dosages and thus prevents follicular maturation and ovulation., Progestins enter target cells by passive diffusion and bind to cytosolic (soluble) receptors that are loosely bound in the nucleus. The steroid receptor complex initiates transcription, resulting in an increase in protein synthesis. /Progestins/, Progestins are capable of affecting serum concentrations of other hormones, particularly estrogen. Estrogenic effects are modified by the progestins, either by reducing the availability or stability of the hormone receptor complex or by turning off specific hormone-responsive genes by direct interaction with the progestin receptor in the nucleus. In addition, estrogen priming is necessary to increase progestin effects by upregulating the number of progestin receptors and/or increasing progesterone production, causing a negative feedback mechanism that inhibits estrogen receptors. /Progestins/, For more Mechanism of Action (Complete) data for NORETHINDRONE (9 total), please visit the HSDB record page.
Record name Norethisterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00717
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NORETHINDRONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3370
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Reported impurities include: 6alpha-acetyl-3-oxo-19-nor-17alpha-pregn-4-en-20-yn-17-yl acetate, 3,20-dioxo-19-nor-17alpha-pregn-4-en-17-yl acetate, 6beta-hydroxy-3-oxo-19-nor-17alpha- pregn-4-en-20-yn-17-yl acetate, 3,6-dioxo-19-nor-17alpha-pregn-4-en-20-yn-17-yl acetate, norethisterone, 3-oxo-19-nor-17alpha-pregn-5(10)-en-20-yn-17-yl acetate and 3-oxo-19-nor-17alpha-pregn-5-en-20-yn-17-yl acetate. /Norethisterone acetate/
Record name NORETHINDRONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3370
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Norethindrone

Color/Form

White crystalline powder, Crystals from ethyl acetate

CAS RN

68-22-4
Record name Norethindrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norethindrone [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norethisterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00717
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Norethindrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Norethisterone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.619
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORETHINDRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T18F433X4S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NORETHINDRONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3370
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Norethindrone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014855
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name NORETHINDRONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/877
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

202-208C, 204 °C, Crystals from methylene chloride and hexane; max absorption: 240 nm (e = 18,690); MP: 161-162 °C /Norethindrone acetate/, 203.5 °C, 397.4 °F
Record name Norethisterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00717
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NORETHINDRONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3370
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Norethindrone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014855
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name NORETHINDRONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/877
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norethindrone
Reactant of Route 2
Reactant of Route 2
Norethindrone
Reactant of Route 3
Reactant of Route 3
Norethindrone
Reactant of Route 4
Reactant of Route 4
Norethindrone
Reactant of Route 5
Reactant of Route 5
Norethindrone
Reactant of Route 6
Reactant of Route 6
Norethindrone

Citations

For This Compound
23,300
Citations
FZ Stanczyk, S Roy - Contraception, 1990 - Elsevier
… in the glucuronide form, whereas norethindrone metabolites are present in approximately … related to norethindrone, norethindrone acetate, ethynodiol diacetate, norethindrone enanthate…
Number of citations: 137 www.sciencedirect.com
P Vercellini, B Bracco, P Mosconi, A Roberto… - Fertility and sterility, 2016 - Elsevier
Objective To assess the proportion of patients satisfied with their treatment before and after a systematic change from norethindrone acetate to dienogest as the first-line progestin for …
Number of citations: 137 www.sciencedirect.com
DJ Back, AM Breckenridge, FE Crawford… - Clinical …, 1978 - Wiley Online Library
In order to study the kinetics of norethindrone in women, we have administered single doses of 4 preparations of norethindrone (N) to 6 women (aged 21 to 23) in random order. The …
Number of citations: 95 ascpt.onlinelibrary.wiley.com
ST Nakajima, DF Archer, H Ellman - Contraception, 2007 - Elsevier
BACKGROUND: New low-dose formulations of combination oral contraceptives (COCs) are safe and effective, but they may be associated with an increased risk of breakthrough …
Number of citations: 94 www.sciencedirect.com
SA Brody, A Turkes, JW Goldzieher - Contraception, 1989 - Elsevier
… and norethindrone levels following the oral administration of "low-dose" pills containing 35ug of ethinyl estradiol (EE) and lmg of norethindrone … and lmg of norethindrone. Plasma ethinyl …
Number of citations: 64 www.sciencedirect.com
D Mildvan, R Yarrish, A Marshak… - JAIDS Journal of …, 2002 - journals.lww.com
… administration of ethinyl estradiol/norethindrone before and after coadministration with nevirapine … EE median plasma concentrations after single dose of ethinyl estradiol/norethindrone …
Number of citations: 125 journals.lww.com
M Ali, HY Chen, YF Chiang, OA Badary… - Expert Opinion on …, 2022 - Taylor & Francis
Full article: An evaluation of relugolix/estradiol/norethindrone acetate for the treatment of heavy menstrual bleeding associated with uterine fibroids in premenopausal women Skip to …
Number of citations: 6 www.tandfonline.com
P Sulak, J Lippman, C Siu, J Massaro, A Godwin - Contraception, 1999 - Elsevier
This six-cycle, multicenter, open-label, randomized study compared the clinical experience of two low-dose oral contraceptives (OC): a triphasic OC containing norgestimate (NGM) and …
Number of citations: 63 www.sciencedirect.com
SG Griffith, Y Dai - Clinical therapeutics, 2004 - Elsevier
BACKGROUND:: Several antiepileptic drugs have clinically significant pharmacokinetic interactions with oral contraceptives (OCs) that may result in contraceptive failure. OBJECTIVE:: …
Number of citations: 58 www.sciencedirect.com
YY Syed - Drugs, 2022 - Springer
An oral fixed-dose combination of relugolix/estradiol/norethisterone (also known as norethindrone) acetate (Ryeqo ® ; Myfembree ® ) has been approved for the management of heavy …
Number of citations: 9 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.